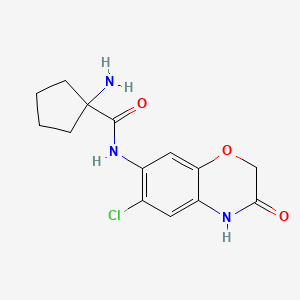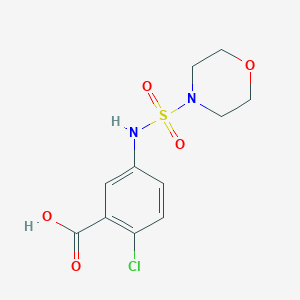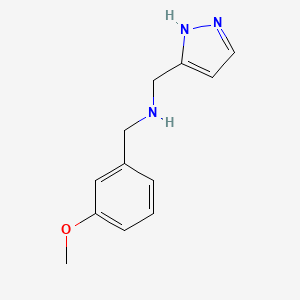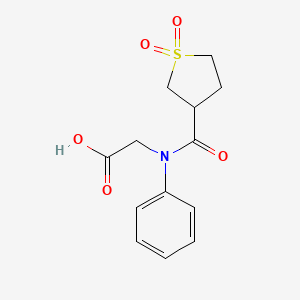![molecular formula C13H15F2NO3 B7575290 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid, also known as DFPA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. DFPA is a derivative of the amino acid proline and has been found to exhibit unique properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to have various biochemical and physiological effects on cells and organisms. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on healthy cells. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to modulate the activity of various signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has several advantages as a research tool, including its high potency and selectivity for specific targets. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid. One area of interest is the development of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid-based therapeutics for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid and its potential targets. Finally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid could be used as a tool in the study of various signaling pathways and cellular processes.
Synthesemethoden
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid can be synthesized through a multistep process that involves the reaction of proline with various reagents such as 3,5-difluorobenzoyl chloride and isopropylamine. The synthesis of 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been extensively studied and optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment. Additionally, 3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[(3,5-difluorobenzoyl)-propan-2-ylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-8(2)16(4-3-12(17)18)13(19)9-5-10(14)7-11(15)6-9/h5-8H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBKSJYUYCONHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)

![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)

![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)


![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)